N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide
Description
N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide is a synthetic organic compound characterized by a unique structure that includes a cyclopropyl group attached to a pyridine ring, a dioxothiolane ring, and a carboxamide group
Properties
IUPAC Name |
N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-13(11-4-6-19(17,18)8-11)15-12-7-10(3-5-14-12)9-1-2-9/h3,5,7,9,11H,1-2,4,6,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAADRYYTPJAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)NC(=O)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide typically involves multiple steps:
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Formation of the Cyclopropylpyridine Intermediate
Starting Materials: 4-bromopyridine and cyclopropylmagnesium bromide.
Reaction Conditions: The Grignard reaction is employed to introduce the cyclopropyl group to the pyridine ring under anhydrous conditions and inert atmosphere.
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Synthesis of the Dioxothiolane Ring
Starting Materials: Thioacetic acid and ethylene oxide.
Reaction Conditions: The reaction proceeds via a ring-closure mechanism to form the dioxothiolane ring.
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Coupling of Intermediates
Starting Materials: Cyclopropylpyridine intermediate and dioxothiolane intermediate.
Reaction Conditions: Coupling is achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
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Formation of the Carboxamide Group
Starting Materials: The coupled intermediate and ammonia or an amine.
Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent like acetonitrile at room temperature.
Products: Oxidation of the thiolane ring can lead to sulfoxide or sulfone derivatives.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed in anhydrous conditions at low temperatures.
Products: Reduction can convert the carboxamide group to an amine.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Substitution reactions are often carried out in polar aprotic solvents like DMF (dimethylformamide).
Products: Substitution at the pyridine ring or the thiolane ring can yield various functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Enzyme Inhibition: It may function as an inhibitor for certain enzymes, making it a candidate for drug development.
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyridine ring can facilitate binding to active sites, while the dioxothiolane ring may participate in redox reactions. The carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-sulfonamide: Contains a sulfonamide group, which may alter its reactivity and biological activity.
N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-thioamide: Features a thioamide group, potentially affecting its chemical properties and applications.
Uniqueness
N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, while the dioxothiolane ring provides redox activity, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
